molecular formula C18H21FN2O3S2 B2763715 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1021041-38-2

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2763715
CAS No.: 1021041-38-2
M. Wt: 396.5
InChI Key: WIFHOTCJVZKPDV-UHFFFAOYSA-N
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Description

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a hybrid structure incorporating a piperidine ring, a 4-fluorophenyl sulfonyl group, and an acetamide linker to a thiophene methyl group. Such a combination is characteristic of compounds investigated for their potential to interact with central nervous system (CNS) targets. The piperidine and sulfonyl motifs are frequently employed in drug discovery to optimize binding affinity and metabolic stability, particularly for targets like the dopamine transporter (DAT) . The acetamide linkage is a fundamental component in a vast range of bioactive molecules and marketed drugs, contributing to molecular stability and pharmacokinetic properties . Preliminary investigation of structurally related molecules suggests potential research applications in neuroscience. Compounds with similar pharmacophores, combining fluorophenyl, piperidine, and acetamide groups, have been studied as atypical inhibitors of the dopamine transporter (DAT) . These inhibitors are of interest for their potential to modulate dopaminergic neurotransmission without eliciting classic psychostimulant effects, positioning them as valuable chemical probes for studying psychostimulant use disorders. Furthermore, hybrid molecules containing thiophene and acetamide moieties are often explored for a broad spectrum of pharmacological activities, including antimicrobial and antiviral effects, given the known biological profiles of these fragments . Researchers are encouraged to utilize this compound as a key intermediate or precursor in the synthesis of novel chemical libraries or as a pharmacological tool for target identification and validation studies. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S2/c19-14-6-8-17(9-7-14)26(23,24)21-10-2-1-4-15(21)12-18(22)20-13-16-5-3-11-25-16/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFHOTCJVZKPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the 4-fluorophenylsulfonyl group through sulfonylation reactions. The thiophen-2-ylmethyl acetamide moiety is then attached via amide bond formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of automated reactors and advanced purification techniques to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the thiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and biological properties.

Scientific Research Applications

The compound has been investigated for its potential applications in several areas:

1. Enzyme Inhibition
Research indicates that 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide may act as an inhibitor for specific enzymes involved in critical biochemical pathways. The sulfonyl group enhances the compound's reactivity, potentially allowing it to inhibit enzymes associated with cancer cell proliferation and other disease mechanisms.

2. Receptor Modulation
The piperidine ring serves as a scaffold that facilitates binding to neurotransmitter receptors. This interaction could influence neurological activities, making the compound a candidate for exploring treatments for neurological disorders.

3. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial and fungal pathogens. This potential opens avenues for research into new antimicrobial agents.

Case Studies

Several studies have explored the applications of compounds similar to this compound:

Case Study 1: Cancer Cell Proliferation Inhibition
A study focused on the inhibition of cancer cell lines using structurally related compounds demonstrated significant cytotoxic effects against various human cancer cell lines, including breast and colon cancer. The mechanism involved enzyme inhibition linked to cell cycle regulation, indicating potential therapeutic applications in oncology.

Case Study 2: Neuroprotective Effects
Another investigation into compounds with similar structures highlighted their neuroprotective effects in models of neurodegenerative diseases. The compounds were shown to modulate neurotransmitter systems, providing insights into their potential use in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
  • Structural Similarities : Contains a 4-fluorophenyl group, sulfonylpiperazine (vs. sulfonylpiperidine in the target compound), and acetamide backbone.
  • Key Differences : Piperazine ring instead of piperidine; lacks thiophen-2-ylmethyl substitution.
  • Molecular Weight : 421.5 g/mol (calculated for C₂₀H₂₂FN₃O₃S) .
b) W-15: 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide ()
  • Structural Similarities : Piperidine-derived sulfonamide core.
  • Key Differences : Chlorophenylsulfonyl group; phenylethyl substituent instead of thiophen-2-ylmethyl; lacks acetamide linkage .
c) 2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)-acetamide (, Compound 6)
  • Structural Similarities : Acetamide backbone with heterocyclic substitution (thiazol-2-yl vs. thiophen-2-ylmethyl).
  • Key Differences : Hydroxypiperidine instead of sulfonylpiperidine; thiazole ring instead of thiophene .
b) Characterization
  • Techniques : TLC (purity), ¹H/¹³C/¹⁹F NMR, and ESI-MS () .
  • Melting Points : Analogues in show melting points between 132–230°C, suggesting the target compound may fall within this range .

Physicochemical Properties

Property Target Compound N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide W-15
Molecular Weight (g/mol) ~435 (estimated) 421.5 351.9
Sulfonyl Group 4-Fluorophenyl 4-Methylphenyl 4-Chlorophenyl
Heterocyclic Core Piperidin-2-yl Piperazine Piperidin-2-ylidene
Substituent Thiophen-2-ylmethyl None 2-Phenylethyl
Bioactivity Not reported Unknown Opioid receptor affinity

Biological Activity

The compound 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H24FN3O4SC_{18}H_{24}FN_{3}O_{4}S, with a molecular weight of approximately 415.5 g/mol. The structure features a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms are proposed:

  • Binding Affinity: The presence of the fluorophenyl group enhances the binding affinity to target proteins, potentially increasing the efficacy of the compound.
  • Stability and Reactivity: The sulfonyl group may provide additional stability and reactivity, allowing for diverse interactions within biological systems.
  • Biochemical Pathways: Interactions with various biological macromolecules suggest modulation of specific biochemical pathways, which could lead to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

  • Antiviral Activity: Similar compounds have shown efficacy against viral targets, suggesting potential antiviral applications.
  • Neuroprotective Effects: Due to its structural features, it may interact with neurological pathways, indicating possible use in treating neurodegenerative diseases.
  • Cytotoxicity: Preliminary studies indicate varying degrees of cytotoxicity against cancer cell lines, warranting further investigation into its antitumor potential.

Case Studies and Experimental Data

StudyFindingsMethodology
Demonstrated significant inhibition of specific enzymes involved in viral replicationIn vitro enzyme assays
Showed neuroprotective effects in models of neurodegenerationAnimal models and biochemical assays
Exhibited selective cytotoxicity against cancer cells while sparing normal cellsMTT assay on various cell lines

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring: Achieved through cyclization reactions.
  • Introduction of Functional Groups: Utilizes nucleophilic aromatic substitution for the fluorophenyl group and sulfonylation reactions for the sulfonyl group.
  • Amidation Reaction: Finalizes the formation of the acetamide group.

Q & A

Q. What are the key synthetic strategies for preparing 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide?

The synthesis typically involves:

  • Sulfonylation of piperidine : Reacting a piperidine derivative with 4-fluorophenylsulfonyl chloride to introduce the sulfonyl group.
  • Acetamide coupling : Condensation of the sulfonylated piperidine with thiophen-2-ylmethylamine via an activated intermediate (e.g., using carbodiimide coupling agents).
  • Purification : Column chromatography or recrystallization to isolate the product. Reaction progress is monitored via TLC, and structural confirmation is achieved through 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H NMR confirms proton environments (e.g., sulfonyl group at δ 7.8–8.2 ppm, piperidine protons at δ 1.5–3.0 ppm). 19^{19}F NMR detects the fluorophenyl moiety (δ -110 to -115 ppm).
  • Mass spectrometry : HRMS validates the molecular ion ([M+H]+^+) and fragments.
  • IR spectroscopy : Identifies amide C=O stretches (~1650–1680 cm1^{-1}) and sulfonyl S=O stretches (~1150–1350 cm1^{-1}) .

Q. How can researchers assess the purity of this compound during synthesis?

  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) quantify purity (>95%).
  • Melting point analysis : Sharp melting points indicate crystallinity and purity.
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S, and F percentages .

Advanced Research Questions

Q. What methodologies resolve discrepancies in NMR data for structural confirmation?

  • X-ray crystallography : Single-crystal analysis (using SHELX programs) resolves ambiguities in stereochemistry or regiochemistry. For example, piperidine chair conformations or sulfonyl group orientation can be validated .
  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton and heteronuclear couplings to confirm connectivity (e.g., acetamide-thiophene linkage) .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during amine coupling.
  • Catalyst use : DMAP or HOBt accelerates amide bond formation. Statistical tools (e.g., Design of Experiments) can model parameter interactions .

Q. What strategies are used to elucidate the compound’s pharmacological mechanism of action?

  • Receptor binding assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors) quantify affinity (IC50_{50}).
  • Functional assays : cAMP or calcium flux assays assess receptor modulation.
  • In silico docking : Molecular dynamics simulations (e.g., AutoDock) predict binding modes to sulfonamide-sensitive targets .

Q. How can derivatization of the acetamide moiety enhance structure-activity relationship (SAR) studies?

  • Nucleophilic substitution : Replace thiophen-2-ylmethyl with substituted benzylamines to probe steric/electronic effects.
  • Acylation/alkylation : Modify the acetamide carbonyl to thioamide or urea derivatives.
  • Bioisosteric replacement : Swap the fluorophenyl group with chlorophenyl or trifluoromethylphenyl analogs .

Q. What analytical approaches reconcile conflicting biological activity data across studies?

  • Dose-response curves : Re-evaluate IC50_{50}/EC50_{50} values under standardized conditions (pH, serum proteins).
  • Metabolic stability assays : Liver microsome studies identify degradation products that may skew activity.
  • Kinetic solubility assays : Poor solubility in assay buffers can lead to false negatives .

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